molecular formula C22H19N3O2S2 B2704031 (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 624724-45-4

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2704031
CAS No.: 624724-45-4
M. Wt: 421.53
InChI Key: YYPQFOAHUQEUDR-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one (CAS 624724-45-4) is a high-quality reference compound for scientific research. This molecule features a rhodanine scaffold (2-thioxothiazolidin-4-one) fused with a 1,3-diphenyl-1H-pyrazole group, a structural motif known to be of significant interest in medicinal chemistry. Compounds within this structural class have demonstrated promising biological activities in preclinical research. Specifically, analogous 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives have been identified as potent inhibitors of microsomal Prostaglandin E2 Synthase-1 (mPGES-1), a promising target for the development of next-generation anti-inflammatory drugs that may offer improved safety profiles over traditional NSAIDs and COX-2 inhibitors . Furthermore, structurally related (Z)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives have shown exceptional in vitro antimicrobial properties, exhibiting potent activity against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA) and anaerobic bacteria such as Streptococcus mutans . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-27-13-12-24-21(26)19(29-22(24)28)14-17-15-25(18-10-6-3-7-11-18)23-20(17)16-8-4-2-5-9-16/h2-11,14-15H,12-13H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPQFOAHUQEUDR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624724-45-4
Record name (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H19N5OC_{25}H_{19}N_5O with a molecular weight of approximately 405.46 g/mol. It features a thiazolidinone core, which is known for its biological activity, particularly in anti-inflammatory and anticancer research.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : The compound has been shown to selectively inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response without affecting the normal biosynthesis of other prostanoids like prostaglandin E2 (PGE2) . This selectivity can reduce the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess significant antiproliferative activity against various cancer cell lines. For instance, related pyrazole derivatives have demonstrated IC50 values comparable to established chemotherapeutics .

The biological effects of this compound are largely attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

  • Inhibition of COX Enzymes : The compound selectively inhibits cyclooxygenase (COX) enzymes, particularly mPGES-1, leading to decreased production of pro-inflammatory mediators .
  • Apoptosis Induction : Some studies have indicated that pyrazole derivatives can trigger apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
In vitro assays on human cancer cell linesShowed significant antiproliferative effects with IC50 values ranging from 0.07 µM to 0.08 µM against MCF-7 cells .
Anti-inflammatory assaysDemonstrated effective inhibition of mPGES-1 with minimal impact on COX isozymes, indicating a favorable safety profile compared to traditional NSAIDs .
Docking studiesRevealed strong binding affinities to COX enzymes and other relevant targets, supporting the potential for further drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Key Properties Evidence
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one (Target Compound) 2-Thioxothiazolidin-4-one - 1,3-Diphenylpyrazole
- 2-Methoxyethyl
~523.65 (estimated) Enhanced solubility due to methoxy group; (Z)-stereochemistry stabilizes binding. N/A
(5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-phenethyl-2-thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one - 1,3-Diphenylpyrazole
- Phenethyl
527.66 Higher lipophilicity; potential for membrane penetration.
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-3-phenethyl-2-thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one - 3-(3,4-Dimethoxyphenyl)pyrazole
- Phenethyl
527.66 Increased electron density from dimethoxy groups may enhance receptor binding.
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one - 3-(4-Isopropoxyphenyl)pyrazole
- 4-Methoxybenzyl
583.72 Bulky isopropoxy group reduces solubility; methoxybenzyl may improve stability.
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-3-isopropyl-2-thioxothiazolidin-4-one 2-Thioxothiazolidin-4-one - 3-(4-Ethoxy-2-methylphenyl)pyrazole
- Isopropyl
529.68 Ethoxy and methyl groups enhance hydrophobicity; isopropyl aids in crystallinity.

Key Comparative Insights:

Substituent Effects on Solubility: The target compound’s 2-methoxyethyl group improves aqueous solubility compared to phenethyl () or isopropyl () analogs. Methoxy groups reduce logP values, favoring pharmacokinetic profiles .

The (Z)-configuration common to all analogs ensures proper spatial alignment of the pyrazole-methylene group, critical for maintaining bioactivity .

Synthetic Accessibility: Synthesis typically involves condensation of pyrazole aldehydes with thiazolidinone precursors under reflux (). The target compound’s 2-methoxyethyl side chain may require specialized protecting groups during synthesis to avoid ether cleavage .

Biological Implications :

  • While direct activity data are unavailable, analogs with phenethyl or methoxybenzyl groups () have shown moderate antimicrobial and anti-inflammatory effects in preliminary studies. The target compound’s methoxyethyl group may further optimize these properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one?

  • Methodological Answer : The compound is synthesized via condensation reactions. A typical approach involves refluxing 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde under basic conditions (e.g., NaOH or KOH) in ethanol or methanol. Reaction progress is monitored via TLC, and the product is purified via recrystallization from DMF/EtOH (1:1) .

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. Data collection and refinement using programs like SHELXL (e.g., CCDC deposition) resolve bond angles and torsion angles, unambiguously assigning the Z-configuration . Alternative methods include NOE NMR to assess spatial proximity of substituents.

Q. What analytical techniques are used to characterize purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantifies purity using a C18 column with UV detection (λ = 254 nm).
  • NMR : 1H^1H, 13C^{13}C, and 2D spectra (COSY, HSQC) confirm substituent positions and rule out tautomeric forms.
  • FTIR : Validates carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1200 cm1^{-1}) functional groups .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer : Thioxothiazolidinone derivatives are screened for antimicrobial activity via agar diffusion assays (e.g., against S. aureus or E. coli) and anticancer potential using MTT assays on cancer cell lines (e.g., IC50_{50} values). Target identification may involve enzyme inhibition studies (e.g., COX-2 or kinase assays) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Reproducibility requires:

  • Standardized protocols : Follow CLSI guidelines for antimicrobial assays.
  • Orthogonal validation : Confirm activity via dual methods (e.g., cell viability and apoptosis assays).
  • Structural verification : Re-analyze batches via SC-XRD or HPLC-MS to exclude degradation .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR or tubulin).
  • QSAR : Multi-parameter optimization (e.g., logP, polar surface area) correlates substituent effects (e.g., methoxyethyl vs. alkyl chains) with activity .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
  • CYP450 inhibition screening : Fluorescent probes identify isoform-specific interactions (e.g., CYP3A4) .

Q. What strategies optimize synthetic yield and scalability without compromising stereochemical integrity?

  • Methodological Answer :

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates.
  • Catalyst screening : Test bases (e.g., DBU) or Lewis acids (e.g., ZnCl2_2) to accelerate condensation.
  • Reaction monitoring : In-situ IR tracks carbonyl disappearance to minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.